molecular formula C17H19NO3S B2537943 phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate CAS No. 1207055-04-6

phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate

Cat. No.: B2537943
CAS No.: 1207055-04-6
M. Wt: 317.4
InChI Key: VWAVNRYAUGISPL-UHFFFAOYSA-N
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Description

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate is a synthetic organic compound that features a unique combination of functional groups, including a phenyl group, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate typically involves multiple steps. One common route includes the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxane ring, often using a palladium-catalyzed cross-coupling reaction.

    Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving carbamate compounds.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity. The oxane ring may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea: Similar structure but with a urea group instead of a carbamate.

    Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}amide: Similar structure but with an amide group instead of a carbamate.

Uniqueness

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the carbamate group allows for enzyme inhibition, while the thiophene and oxane rings contribute to the compound’s stability and binding affinity.

Properties

IUPAC Name

phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVNRYAUGISPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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